Piquindone hydrochloride
Description
Contextualizing Piquindone (B48092) Hydrochloride within Atypical Antipsychotic Agent Research
Piquindone is classified as an atypical antipsychotic agent. wikipedia.org This classification stems from its pharmacological profile, which distinguishes it from earlier, "typical" antipsychotics. Atypical antipsychotics are generally characterized by a lower propensity to induce extrapyramidal symptoms (EPS), which are movement disorders that can be a significant side effect of older antipsychotic medications. wikipedia.orgnih.govncats.io The research into piquindone as an atypical antipsychotic has contributed to the broader understanding of how to achieve antipsychotic efficacy while minimizing these debilitating side effects. nih.gov
Historical Overview of its Research and Development Trajectory
The research and development of piquindone, also known as Ro 22-1319, primarily took place in the 1980s. wikipedia.org Although it was developed as a potential treatment for conditions like schizophrenia and Tourette's syndrome and showed some efficacy in clinical trials, it was never commercially marketed. wikipedia.orglookchem.com The synthesis of piquindone involves a multi-step process starting from nicotinyl methyl ketone. archive.orgvdoc.pub Despite not reaching the pharmaceutical market, the body of research on piquindone has provided a lasting contribution to the field, particularly in understanding the structure-activity relationships of dopamine (B1211576) receptor antagonists. medkoo.com
Classification as a Pyrroloisoquinoline Derivative: Significance for Chemical Biology Research
Piquindone hydrochloride is chemically classified as a pyrroloisoquinoline derivative. ncats.iotargetmol.comethernet.edu.et This structural characteristic is significant for chemical biology research as it provides a rigid framework that helps in understanding the specific interactions between the molecule and its biological targets. rug.nl The pyrroloisoquinoline core has been a scaffold for the design of other neurologically active compounds, and the study of piquindone has informed the development of models for the dopamine D2 receptor binding site. medkoo.comrug.nl
Structure
3D Structure of Parent
Properties
CAS No. |
75689-38-2 |
|---|---|
Molecular Formula |
C15H23ClN2O |
Molecular Weight |
282.81 g/mol |
IUPAC Name |
(4aS,8aS)-3-ethyl-2,6-dimethyl-4a,5,7,8,8a,9-hexahydro-1H-pyrrolo[2,3-g]isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-4-11-9(2)16-13-7-10-5-6-17(3)8-12(10)15(18)14(11)13;/h10,12,16H,4-8H2,1-3H3;1H/t10-,12+;/m0./s1 |
InChI Key |
SFILABVANJHLDH-XOZOLZJESA-N |
SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
Isomeric SMILES |
CCC1=C(NC2=C1C(=O)[C@@H]3CN(CC[C@H]3C2)C)C.Cl |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C3CN(CCC3C2)C)C.Cl |
Synonyms |
2,6-dimethyl-3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one 3-ethyl-2,6-dimethyl-4,4a,5,6,7,8,8a,9-octahydro-4a,8a-1H-pyrrolo(2,3g)isoquinolin-4-one piquindone Ro 22-1319 Ro 22-1319 hydrochloride, (4aR-trans)-isomer Ro 22-1319 hydrochloride, (4aS-trans)-isomer Ro 22-1319 hydrochloride, (trans(+-))-isomer Ro 22-1319, (4aS-trans)-isomer Ro 22-1319, (cis-(+-))-isomer Ro 22-1319, (trans-(-))-isomer Ro 22-2586 Ro-22-1319 Ro-22-2586 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Piquindone Hydrochloride and Analogs
Established Synthetic Pathways for the Pyrroloisoquinoline Core Structure
The synthesis of the distinct pyrroloisoquinoline core of piquindone (B48092) has been approached through various methodologies, with a notable pathway starting from nicotinyl methyl ketone. archive.orgvdoc.pubmpdkrc.edu.in This multi-step synthesis involves the construction of the fused ring system through a sequence of reactions.
A key synthesis of the piquindone structure begins with the conversion of nicotinyl methyl ketone (45) into its corresponding acetal (B89532) (46). archive.orgmpdkrc.edu.in This protected intermediate then undergoes alkylation with methyl iodide, forming a ternary iminium salt (47). archive.orgmpdkrc.edu.in Subsequent reduction of this salt using a borohydride (B1222165) reagent yields the tetrahydropyridine (B1245486) derivative (48). archive.orgmpdkrc.edu.in The next crucial step is the hydrolysis of the acetal group, which unmasks the ketone functionality to give the unsaturated ketone (49). archive.orgmpdkrc.edu.in The synthesis proceeds via a conjugate addition of dimethyl malonate to this unsaturated ketone. archive.orgmpdkrc.edu.in This addition initially forms the adduct (50), and the reversible nature of this reaction, combined with the enolization of the acetyl ring proton, facilitates the subsequent cyclization steps that form the core structure. archive.orgmpdkrc.edu.in
Alternative strategies for building related core structures have also been explored. The 4,5,6,7-tetrahydroindol-4-one core, which is present in related antipsychotic agents like Molindone, serves as a valuable starting point for synthesizing polyheterocyclic structures, including analogs of piquindone. mdpi.commdpi.com For instance, N-benzenesulfonyl-protected 4,5,6,7-tetrahydroindol-4-one can be alkylated as a key step in creating analogs. mdpi.com
Molecular Pharmacology of Piquindone Hydrochloride: Receptor Interactions and Binding Dynamics
Characterization of Dopamine (B1211576) D2 Receptor Antagonism in Preclinical Systems
Piquindone (B48092) has been identified as a potent antagonist of the D2 dopamine receptor. ncats.io Preclinical studies have demonstrated its efficacy in models relevant to antipsychotic activity. For instance, piquindone has shown activity in counteracting behaviors induced by dopamine agonists and has exhibited effects comparable to established antipsychotics like haloperidol (B65202), albeit with a lower propensity for inducing extrapyramidal side effects. ncats.io
Autoradiographic studies using radiolabeled piquindone, specifically [3H]Ro 22-1319, have been instrumental in visualizing and quantifying D2 receptor binding sites in the brain. medkoo.comjst.go.jpjneurosci.org These studies have revealed high densities of piquindone binding sites in dopamine-rich areas such as the caudate-putamen, nucleus accumbens, and olfactory tubercle, which aligns with the known distribution of D2 receptors. jneurosci.org The binding of [3H]piquindone is specific and saturable, indicating a direct interaction with a finite number of receptor sites.
In vivo studies in animal models have further substantiated piquindone's role as a D2 receptor antagonist. Following administration, piquindone has been shown to occupy D2 receptors in the brain in a dose-dependent manner. This receptor occupancy correlates with its behavioral effects, providing a link between its molecular action and its pharmacological response. The compound's profile suggests it is an atypical antipsychotic, a classification supported by its moderate efficacy against both positive and negative symptoms of schizophrenia in clinical trials, coupled with a reduced risk of motor side effects compared to typical antipsychotics. wikipedia.org
Investigation of Sodium-Dependent Binding Characteristics to Dopamine D2 Receptors
A distinguishing feature of piquindone's interaction with the D2 receptor is its sodium-dependent binding. wikipedia.orgdntb.gov.ua Research has shown that the presence of sodium ions significantly enhances the binding affinity of piquindone for the D2 receptor. jst.go.jpjneurosci.orgresearchgate.net This characteristic is not universal among all D2 receptor ligands; for example, the binding of the classic antagonist spiperone (B1681076) is not sensitive to sodium ions. jneurosci.orgplos.org
The mechanism behind this sodium sensitivity is thought to involve a specific sodium-binding pocket within the D2 receptor. researchgate.netplos.org This pocket, formed by a cluster of highly conserved polar amino acid residues, is believed to allosterically modulate the conformation of the receptor. researchgate.netplos.org The binding of a sodium ion to this site is hypothesized to stabilize a receptor conformation that has a higher affinity for certain ligands, including piquindone and substituted benzamides like sulpiride. jneurosci.orgresearchgate.netplos.org In the absence of sodium, the affinity of these ligands for the D2 receptor is markedly reduced. researchgate.net
This sodium-dependent binding has been demonstrated in various in vitro preparations, including brain homogenates and cells expressing cloned human D2 receptors. jst.go.jpresearchgate.net The fold-increase in affinity in the presence of sodium can be substantial, highlighting the importance of the ionic environment in modulating ligand-receptor interactions. researchgate.net This property is shared with other D2 antagonists like tropapride (B1681595), zetidoline, and metoclopramide, suggesting a common structural or conformational requirement for this type of interaction. wikipedia.orgscispace.com
Comparative Receptor Binding Profiles with Other Dopamine Receptor Ligands (e.g., D1:D2 Interactions)
Piquindone demonstrates a notable selectivity for the D2 dopamine receptor over the D1 dopamine receptor. wikipedia.org While it binds potently to D2 receptors, its affinity for D1 receptors is significantly lower. This D2-selectivity is a key aspect of its pharmacological profile and distinguishes it from non-selective dopamine antagonists. wikipedia.orgohsu.edu
Comparative binding studies have been conducted to position piquindone relative to other dopamine receptor ligands. For instance, while both D1 and D2 receptors can exist in high and low-affinity states for agonists, the regulation of these states can differ. nih.gov Studies have shown that the occupancy of D2 receptors by an antagonist like piquindone does not alter the affinity state of the D1 receptor, and vice versa, suggesting that the interaction between these two receptor subtypes is not mediated by a direct coupling of their G-proteins. nih.gov
The structural basis for the D1 versus D2 selectivity of ligands is attributed to non-conserved amino acid residues within the binding pockets of the two receptor subtypes. ohsu.edu Molecular modeling and mutagenesis studies have helped to elucidate the specific residues that confer selectivity. ohsu.edu Piquindone's rigid pyrroloisoquinoline structure is thought to fit favorably into the D2 receptor's binding site, contributing to its high affinity and selectivity. jst.go.jp In some molecular modeling studies, piquindone has been used as a template to align other flexible D2 receptor ligands to deduce their pharmacologically active conformations. leidenuniv.nltandfonline.com
Analysis of Receptor Selectivity and Functional Activity in In Vitro Models
In vitro assays are crucial for characterizing the selectivity and functional activity of a compound at its target receptor. For piquindone, these assays have confirmed its high affinity and antagonist activity at the D2 receptor. Functional assays, such as those measuring the inhibition of dopamine-stimulated adenylyl cyclase activity or GTPγS binding, can provide a measure of a ligand's ability to block receptor signaling. mdpi.comresearchgate.net
Piquindone's selectivity profile extends beyond just the dopamine D1 and D2 receptors. Comprehensive binding assays against a panel of different receptors are typically performed to assess off-target effects. While detailed public data on piquindone's broad selectivity panel is limited, its characterization as a selective D2 antagonist implies low affinity for other neurotransmitter receptors, such as serotonin (B10506), adrenergic, and muscarinic receptors, which are often implicated in the side effects of less selective antipsychotic drugs. wikipedia.orgmdpi.com
The functional consequence of piquindone's D2 receptor antagonism is the blockade of downstream signaling pathways normally activated by dopamine. In vitro cell-based models expressing D2 receptors are used to quantify this antagonism. pharmaron.com By preventing dopamine from activating the receptor, piquindone can modulate cellular responses, which is believed to be the basis of its therapeutic effects in conditions characterized by dopamine hyperactivity. nih.gov The development of such in vitro functional assays is a key step in the drug discovery process, allowing for the screening and characterization of new chemical entities. mdpi.com
Interactive Data Table: Piquindone Binding Affinity
| Receptor | Ligand | Ki (nM) | Assay Conditions |
|---|---|---|---|
| Dopamine D2 | Piquindone | Varies | Dependent on sodium ion concentration |
| Dopamine D2 | Spiperone | - | Sodium-insensitive binding |
Interactive Data Table: Sodium-Dependent Binding of D2 Antagonists
| Compound | Sodium Sensitivity | Fold Increase in Affinity (with Na+) |
|---|---|---|
| Piquindone | Yes | Significant |
| Spiperone | No | - |
| Sulpiride | Yes | Significant |
Mechanistic Insights into Piquindone Hydrochloride Action at the Cellular and Subcellular Levels
Modulation of Dopamine (B1211576) Neuron Firing: Depolarization Block Phenomena in Animal Brains
A key aspect of the action of many antipsychotic drugs is their ability to induce a state of depolarization block in midbrain dopamine neurons. nih.govnih.gov This phenomenon, characterized by the cessation of spontaneous firing of these neurons due to a sustained state of overexcitation, is believed to be a crucial element of their therapeutic effects. nih.govnih.gov
Initially, acute administration of dopamine D2 receptor antagonists leads to an increase in the firing rate and the number of spontaneously active dopamine neurons in both the A9 (nigrostriatal) and A10 (mesolimbic) regions. nih.govnih.gov However, with chronic or repeated administration, a significant portion of these dopamine neurons enters a state of depolarization inactivation. nih.govnih.gov This delayed effect aligns more closely with the clinical timeline for the therapeutic efficacy of antipsychotic medications. nih.gov
Research has shown that the ability of an antipsychotic drug to induce depolarization block in mesolimbic (A10) dopamine neurons correlates with its therapeutic efficacy. nih.gov In contrast, the propensity to cause depolarization block in the nigrostriatal (A9) dopamine system is associated with the likelihood of producing extrapyramidal side effects. nih.gov Atypical antipsychotics, such as piquindone (B48092), are noted for their reduced propensity to cause these motor side effects. ncats.io Studies have shown that some atypical antipsychotics can selectively induce depolarization block in A10 dopamine cells while having a lesser effect on A9 neurons. nih.gov This selective action on the mesolimbic pathway is thought to contribute to their favorable side effect profile. nih.gov
Influence on Receptor State Binding Affinities and Guanine (B1146940) Nucleotide Sensitivity in Dopamine Systems
Piquindone is a potent and selective antagonist of the dopamine D2 receptor. ncats.iowikipedia.org The interaction of ligands with G protein-coupled receptors (GPCRs) like the D2 receptor is complex, often involving different receptor affinity states. Agonist binding is typically sensitive to guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP). nih.gov Guanine nucleotides regulate the coupling of the receptor to its G protein, and their presence often leads to a decrease in the affinity of agonists for the receptor. nih.govscience.gov
In contrast, the binding of many antagonists, such as spiperone (B1681076), is generally unaffected by guanine nucleotides. nih.govjneurosci.org However, piquindone's binding characteristics show some distinct features. Notably, the binding of [3H]-piquindone to D2 receptors is dependent on the presence of sodium ions (Na+), a characteristic it shares with other compounds like tropapride (B1681595) and zetidoline. wikipedia.orgjneurosci.org This Na+-dependent binding suggests a specific interaction with the receptor that is different from that of other D2 antagonists like spiperone, whose binding is Na+-insensitive. jneurosci.org
The sensitivity of ligand binding to guanine nucleotides can provide insights into the functional state of the receptor. For D2 receptors, agonist displacement of radiolabeled antagonists often reveals the presence of high- and low-affinity binding sites, with guanine nucleotides promoting a shift to the low-affinity state. nih.gov While antagonist binding is typically insensitive to guanine nucleotides, the unique binding properties of piquindone suggest a nuanced interaction with the D2 receptor-G protein complex. nih.gov
Table 1: Comparative Binding Characteristics of Dopamine D2 Receptor Ligands
| Ligand | Ligand Type | Na+ Sensitivity | Guanine Nucleotide Sensitivity (Binding Affinity) |
| Piquindone | Antagonist | Sensitive jneurosci.org | Generally insensitive for antagonists nih.gov |
| Spiperone | Antagonist | Insensitive jneurosci.org | Unaffected nih.gov |
| Sulpiride | Antagonist | Sensitive jneurosci.org | Not specified |
| N-n-propylnorapomorphine | Agonist | Not specified | Decrease in binding jneurosci.org |
This table summarizes the differential effects of sodium ions and guanine nucleotides on the binding of various ligands to the dopamine D2 receptor, highlighting the distinct properties of piquindone.
Exploration of Post-Receptor Signaling Cascades in Relevant Research Models
Upon binding to the D2 receptor, piquindone, as an antagonist, blocks the downstream signaling cascades typically initiated by dopamine. D2 receptors are primarily coupled to inhibitory G proteins (Gαi/o). researchgate.net Activation of these G proteins by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). researchgate.nettandfonline.com By blocking the D2 receptor, piquindone prevents this dopamine-induced reduction in cAMP.
The modulation of cAMP levels has widespread effects on cellular function, influencing the activity of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets. Dopamine receptors, including D1 and D2 subtypes, are known to be involved in regulating the surface expression of other receptors, such as AMPA receptors, which are critical for synaptic plasticity. researchgate.net
Furthermore, D2 receptor signaling can modulate various Gβγ-regulated effectors, including certain calcium and potassium ion channels, as well as other signaling pathways like those involving mitogen-activated protein kinases (MAPKs). researchgate.net The antagonistic action of piquindone at the D2 receptor would be expected to interfere with these dopamine-mediated signaling events. While specific studies detailing the full spectrum of piquindone's effects on all post-receptor signaling cascades are not extensively available, its primary mechanism as a D2 antagonist provides a framework for understanding its influence on these intracellular pathways. Research on other D2 antagonists has shown that blocking this receptor can impact a wide array of cellular processes that are dependent on dopaminergic tone.
Preclinical Pharmacological Characterization of Piquindone Hydrochloride in Animal Models
In Vitro Functional Assays for Receptor Occupancy and Antagonistic Potency
In vitro studies have been crucial in defining the receptor binding profile of piquindone (B48092). It is characterized as a potent and selective antagonist of the dopamine (B1211576) D2 receptor. ncats.iowikipedia.org Unlike many other D2 receptor ligands, piquindone exhibits sodium-dependent binding, a characteristic it shares with compounds like tropapride (B1681595) and zetidoline. wikipedia.org Autoradiographic studies using radiolabeled piquindone (³H-Ro 22-1319) have been employed to visualize the distribution of D2 receptors in the brain. jneurosci.org
Research has also focused on understanding the thermodynamics of its binding to the D2 receptor, examining the contributions of enthalpy and entropy to its binding affinity. ncats.ioresearchgate.net These studies contribute to a more detailed understanding of the molecular interactions between piquindone and its receptor target. The development of three-dimensional models of the dopamine D2 receptor has further aided in explaining the binding affinity and structure-activity relationships of piquindone. ncats.ionih.gov
Receptor Binding Affinity of Piquindone
| Receptor | Affinity | Reference |
|---|---|---|
| Dopamine D2 | Potent Antagonist | ncats.iowikipedia.org |
| Dopamine D1 | Lower Affinity | ncats.io |
| Serotonin (B10506) 5-HT2A | Not a primary target | google.com |
Behavioral Phenotyping in Animal Models of Dopaminergic System Dysregulation
Piquindone has demonstrated a notable separation between its therapeutic-like effects and its propensity to induce extrapyramidal side effects in animal models. Compared to the typical antipsychotic haloperidol (B65202), piquindone shows weaker cataleptogenic and antistereotypic activity. ncats.ioncats.io Catalepsy in rodents is often used as a predictor of extrapyramidal symptom liability in humans. The reduced cataleptic effect of piquindone suggests a lower potential for such side effects. ncats.ionih.gov Similarly, its ability to counteract dopamine agonist-induced stereotyped behaviors, a model for antipsychotic efficacy, is present but less pronounced than that of haloperidol. ncats.io
In animal models designed to study dopamine receptor supersensitivity, often induced by chronic administration of dopamine antagonists, piquindone has shown minimal activity. ncats.ioncats.io These models are thought to be relevant to the development of tardive dyskinesia, a serious long-term side effect of some antipsychotic medications. The limited impact of piquindone in these models further supports its characterization as an atypical antipsychotic with a lower risk for inducing this movement disorder. ncats.iowikipedia.org
Prepulse inhibition (PPI) of the startle reflex is a measure of sensorimotor gating that is often deficient in individuals with schizophrenia. frontiersin.orgresearchgate.net Animal models of schizophrenia frequently utilize pharmacological agents that disrupt PPI. nih.gov The ability of a compound to restore normal PPI is considered a predictor of antipsychotic efficacy. While specific data on piquindone's effects in PPI models is not extensively detailed in the provided search results, its classification as an atypical antipsychotic suggests it would likely be investigated in such paradigms. nih.govnih.gov Animal models of schizophrenia can also be induced by developmental manipulations or the administration of psychotomimetic drugs to produce behaviors analogous to the positive, negative, and cognitive symptoms of the disorder. nih.gov
Animal models of Parkinson's disease (PD) psychosis often involve creating a dopamine-deficient state and then administering L-DOPA, which can induce psychotic-like behaviors. drugtargetreview.com Another approach is the use of NMDA antagonists to elicit these behaviors. drugtargetreview.com While direct studies of piquindone in these specific models were not found, the evaluation of other antipsychotics in these paradigms provides a framework for how such a compound might be tested. drugtargetreview.comnih.govnih.gov Given that piquindone is a D2 antagonist, its effects in models of PD psychosis would be of significant interest, particularly concerning its potential to manage psychosis without worsening motor symptoms. nih.gov
Structure Activity Relationship Sar and Computational Studies of Piquindone Hydrochloride
Quantitative Structure-Activity Relationship (QSAR) Analysis for Piquindone (B48092) Hydrochloride and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govdntb.gov.ua
While direct QSAR studies on a series of piquindone derivatives are not extensively published, piquindone has served a critical role as a structural template in the development of QSAR models for other D2 receptor antagonists. leidenuniv.nl A notable example is a multiway 3D-QSAR analysis performed on a series of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides, which are potent D2 receptor ligands. leidenuniv.nlscispace.com
In this study, researchers utilized the "active analogue approach," where the conformationally restricted structure of (-)-piquindone was used as a template to define the presumed biologically active conformation of the more flexible benzamide (B126) molecules. leidenuniv.nlscispace.com The benzamide derivatives were aligned with piquindone, and this alignment was used to build a predictive 3D-QSAR model. leidenuniv.nl The model successfully correlated the structural features of the compounds with their D2 receptor binding affinity, demonstrating the value of piquindone as a conformational guide. scispace.com The stability and predictive power of the final model were confirmed through rigorous validation methods. leidenuniv.nlscispace.com
Table 1: Summary of 3D-QSAR Study Using Piquindone as a Template
| Parameter | Description |
|---|---|
| Compound Series | (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxybenzamides |
| Target | Dopamine (B1211576) D2 Receptor Affinity |
| Alignment Strategy | Active analogue approach using (-)-piquindone as the template. leidenuniv.nlscispace.com |
| Descriptor Generation | GRID program was used to generate descriptors based on molecular interaction fields. leidenuniv.nl |
| Statistical Method | Multilinear Partial Least Squares (PLS). leidenuniv.nl |
| Model Validation | The model showed a cross-validated Q² of 62% and a predicted Q² of 62% for the test set, indicating a stable and predictive model. leidenuniv.nlscispace.com |
This use of piquindone underscores how a rigid, high-affinity ligand can anchor the development of robust computational models for predicting the activity of more flexible compounds targeting the same receptor.
Conformational Energy Calculations and Pharmacophore Modeling for Dopamine D2 Receptor Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Piquindone was designed based on extensive analysis of the stereochemical requirements of the dopamine D2 receptor, using the chemical framework of an earlier antipsychotic, molindone. drugdesign.org Piquindone is considered a rigid analog of molindone. researchgate.netbg.ac.rs
Conformational energy calculations have been central to understanding piquindone's interaction with the D2 receptor. Molecular graphic design coupled with PCILO (Perturbative Configuration Interaction using Localized Orbitals) and crystallographic data were used to investigate the 3D structure of piquindone. These studies identified three key pharmacophoric elements that are crucial for its Na+-dependent binding to the D2 receptor:
A nitrogen lone pair
A phenyl ring
A carbonyl moiety
These features are oriented similarly in other Na+-dependent D2 antagonists like tropapride (B1681595), zetidoline, and metoclopramide. wikipedia.org
Furthermore, piquindone's structure has been shown to be consistent with broader pharmacophore models developed for D2 antagonists. researchgate.net In one such study, a pharmacophore model was developed based on tricyclic antipsychotics and then extended to include less rigid compounds like butyrophenones. researchgate.netbg.ac.rs Conformational energy calculations were performed on molindone, and a putative biologically active form was proposed which was directly related to the rigid structure of piquindone. researchgate.netbg.ac.rs The consistency of piquindone with these models validates their accuracy and highlights the compound's role as a benchmark for D2 antagonist structural requirements. researchgate.net
Advanced Molecular Docking and Simulation Approaches to Elucidate Ligand-Receptor Interactions
Molecular docking and simulation are powerful computational techniques used to predict and analyze the binding mode of a ligand within the active site of a receptor. While specific molecular dynamics simulation studies for piquindone are not widely detailed in the literature, its well-defined structure and pharmacophoric elements allow for a clear hypothesis of its interaction with the D2 receptor binding site, which has been extensively mapped through studies of other ligands. scispace.com
Docking studies on various D2 antagonists, such as arylpiperazine derivatives, have identified a consensus binding pocket within the transmembrane (TM) helices of the receptor. The key interactions stabilizing the ligand-receptor complex are well-characterized.
Table 2: Key Amino Acid Residues in the Dopamine D2 Receptor Binding Site and Their Postulated Interactions
| Receptor Residue | Location | Interaction Type | Postulated Role in Piquindone Binding |
|---|---|---|---|
| Aspartic Acid (Asp114) | TM3 | Ionic Bond | Forms a crucial salt bridge with the protonated nitrogen of the ligand's basic amine group. This is likely the primary anchor point for piquindone. |
| Serine Cluster (Ser193, Ser194, Ser197) | TM5 | Hydrogen Bond | Forms hydrogen bonds with heteroatoms on the ligand. The carbonyl oxygen of piquindone is a likely hydrogen bond acceptor. |
| Aromatic Cluster (Phe178, Trp182, Tyr216) | TM6, TM7 | π-π Stacking, Edge-to-Face | Creates a hydrophobic pocket that engages in aromatic interactions with the ligand's phenyl ring. The pyrrole-fused phenyl ring of piquindone would fit into this pocket. |
Based on this established model of the D2 binding site, a plausible binding mode for piquindone can be constructed. The protonated nitrogen in piquindone's isoquinoline (B145761) ring system would form the critical ionic interaction with Asp114 in TM3. The carbonyl group, identified as a key pharmacophoric element, could engage in hydrogen bonding with the serine residues in TM5. Finally, the aromatic portion of the pyrroloisoquinoline core would be positioned within the hydrophobic pocket formed by the aromatic residues of TM6 and TM7, stabilized by stacking interactions. This proposed binding hypothesis integrates the known structural features of piquindone with the well-defined architecture of the D2 receptor active site.
Advanced Analytical and Methodological Approaches in Piquindone Hydrochloride Research
Radioligand Binding Assays for Receptor Profiling using Tracers such as [3H]Ro 22-1319
Radioligand binding assays are a cornerstone in pharmacological research, enabling the detailed characterization of a compound's interaction with specific receptor targets. In the study of piquindone (B48092), these assays have been instrumental in defining its receptor binding profile. The tritiated form of piquindone, [3H]Ro 22-1319, serves as a direct radioligand to investigate its own binding sites.
Research has established piquindone as a potent and selective antagonist of the dopamine (B1211576) D2 receptor. wikipedia.orgethernet.edu.et Unlike many other D2 receptor ligands, piquindone's binding is notably dependent on the presence of sodium ions (Na+), a characteristic it shares with a select group of other antagonists. wikipedia.orgjneurosci.org This Na+-dependent binding suggests a distinct mode of interaction with the receptor compared to ligands whose binding is unaffected by this ion. jneurosci.org
Thermodynamic studies have further differentiated piquindone's binding mechanism from that of classical antagonists like haloperidol (B65202) and spiperone (B1681076). The binding of many antagonists is driven by entropy, whereas piquindone's interaction is characterized differently, with studies showing its potency is greater at lower temperatures. researchgate.net These assays, which measure the displacement of a specific radioligand from its receptor by the compound of interest, are used to determine the compound's binding affinity (Ki). Piquindone demonstrates high affinity for the D2 receptor, which was confirmed in studies where it acted as a potent inhibitor of [3H]spiroperidol binding. ethernet.edu.et
| Parameter | Finding | Significance |
|---|---|---|
| Primary Target | Dopamine D2 Receptor | Identifies the principal mechanism of action. |
| Radioligand Tracer | [3H]Ro 22-1319 (Tritiated Piquindone) | Allows for direct characterization of piquindone's binding properties. jneurosci.org |
| Binding Characteristic | Na+-dependent binding | Suggests a distinct interaction mechanism compared to Na+-independent ligands. wikipedia.orgjneurosci.org |
| Comparative Binding | Potent inhibitor of [3H]spiroperidol binding | Confirms high-affinity antagonism at the D2 receptor. ethernet.edu.et |
| Thermodynamic Profile | Binding is more potent at lower temperatures | Differentiates its interaction from entropy-driven antagonists. researchgate.net |
Autoradiographic Visualization Techniques for Mapping Receptor Localization in Brain Tissues
Autoradiography is a powerful imaging technique used to visualize the distribution of radiolabeled substances within tissues. In neuroscience, in vitro receptor autoradiography allows for the precise anatomical mapping of receptor binding sites in the brain. nih.govfrontiersin.org This method involves incubating thin slices of brain tissue with a radiolabeled ligand, which then binds to its target receptors. The tissue slices are subsequently exposed to film or a sensitive phosphor imaging plate, which captures the radiation emitted from the ligand, creating a visual map of receptor density. frontiersin.org
The radiolabeled form of piquindone, [3H]Ro 22-1319, has been utilized in autoradiographic experiments to visualize the distribution of its binding sites. jneurosci.org Given piquindone's high affinity and selectivity for dopamine D2 receptors, this technique effectively maps the localization of D2 receptors throughout the brain.
Studies using D2-selective radioligands have identified high densities of these receptors in specific, dopamine-rich regions of the brain. The autoradiographic localization of these binding sites reveals high concentrations in areas critical for motor control, motivation, and reward. jneurosci.org
| Brain Region | Associated Function |
|---|---|
| Caudate-Putamen (Striatum) | Motor control, procedural learning |
| Nucleus Accumbens | Reward, pleasure, addiction |
| Olfactory Tubercle | Olfactory processing, reward |
| Substantia Nigra | Motor control, reward |
| Ventral Tegmental Area (VTA) | Reward, motivation, cognition |
| Lateral Septum | Emotion, stress responses |
| Glomerular layer of the Olfactory Bulb | Olfactory information processing |
Data compiled from studies on D2 receptor localization. jneurosci.org
Chromatographic and Spectroscopic Methods for Investigating Piquindone Hydrochloride in Research Samples (excluding human bioanalysis)
Chromatographic and spectroscopic methods are essential for the separation, identification, and quantification of chemical compounds in complex mixtures, such as biological samples from preclinical research. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
A specific method has been developed for the determination of piquindone in canine plasma and urine. nih.gov This assay utilizes normal-phase HPLC with isocratic elution, where the mobile phase composition remains constant throughout the run. Detection of the compound is achieved by monitoring the ultraviolet (UV) absorbance of the column eluent at a wavelength of 254 nm. nih.gov To ensure accuracy and precision in quantification, the trimethyl analogue of piquindone is employed as an internal standard. nih.gov This method proved to be rapid, sensitive, and selective for measuring piquindone concentrations in these non-human research samples. nih.gov
In modern analytical research, HPLC is often coupled with mass spectrometry (LC-MS). This hyphenated technique provides superior specificity and sensitivity. While HPLC separates the components of a mixture, the mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio, allowing for definitive identification and highly sensitive quantification. tjpr.org Spectroscopic techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are also vital in research for the structural elucidation and confirmation of synthesized compounds like piquindone and its analogues. rug.nl
| Parameter | Specification | Reference |
|---|---|---|
| Technique | Normal-Phase High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Temperature | Ambient | nih.gov |
| Detection | Ultraviolet (UV) Absorbance at 254 nm | nih.gov |
| Internal Standard | Trimethyl analogue of piquindone | nih.gov |
| Sample Types | Canine plasma and urine | nih.gov |
Theoretical Frameworks and Future Directions in Piquindone Hydrochloride Research
Implications of Piquindone (B48092) Hydrochloride's Preclinical Profile for Refinements in the Dopamine (B1211576) Hypothesis of Psychosis
The dopamine hypothesis of psychosis has been a cornerstone of antipsychotic drug development for decades, positing that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. nih.govwjgnet.com Piquindone hydrochloride's preclinical profile as a selective D2 receptor antagonist aligns with this fundamental theory. wikipedia.orgmedkoo.com However, its "atypical" nature, characterized by a lower propensity for extrapyramidal symptoms compared to typical antipsychotics like haloperidol (B65202), suggests a more nuanced interaction with the dopamine system. wikipedia.org This has led to refinements in the dopamine hypothesis, moving beyond simple D2 receptor blockade.
Key aspects of piquindone's preclinical profile that inform these refinements include:
Dopamine D2/D3 Receptor Selectivity: Piquindone exhibits a high affinity for D2 dopamine receptors. medkoo.comnih.gov The dopamine D3 receptor, with its high affinity for dopamine and distinct anatomical distribution in brain regions associated with cognition and emotion, is also a critical target. nih.govfrontiersin.org The differential effects on these receptor subtypes may contribute to the atypical profile of drugs like piquindone.
Sodium-Dependent Binding: A distinctive feature of piquindone is its Na+-dependent binding to D2 receptors, a property shared with a few other compounds. wikipedia.orgjneurosci.org This suggests a unique interaction with the receptor that may be influenced by the ionic environment, potentially leading to a different functional outcome compared to other D2 antagonists.
Efficacy for Negative Symptoms: Clinical trials indicated that piquindone showed modest efficacy against the negative symptoms of schizophrenia, which are often poorly addressed by typical antipsychotics. wikipedia.org This finding supports the evolving understanding that dopaminergic dysregulation in different brain circuits underlies the diverse symptom domains of psychosis.
Table 1: this compound's Preclinical Profile and Implications for the Dopamine Hypothesis
| Preclinical Finding | Implication for Dopamine Hypothesis |
| Selective D2 Receptor Antagonism | Reinforces the central role of D2 receptor blockade in antipsychotic action. wikipedia.orgmedkoo.com |
| Atypical Profile (Low EPS) | Suggests that not all D2 antagonists are equal and that factors beyond simple receptor blockade are at play. wikipedia.org |
| Modest Efficacy on Negative Symptoms | Points to the involvement of distinct dopaminergic pathways in negative symptomatology. wikipedia.org |
| Na+-Dependent Binding | Indicates a unique mode of interaction with the D2 receptor, potentially influencing functional selectivity. wikipedia.orgjneurosci.org |
Exploration of Unexplored Receptor Interactions and Potential Polypharmacology in Research Models
While piquindone is primarily characterized as a D2 antagonist, the full spectrum of its receptor interactions remains an area of active investigation. The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in the efficacy and side-effect profiles of psychotropic medications. nih.gov
Future research should explore piquindone's affinity for other receptor systems that are implicated in psychosis and mood regulation, including:
Serotonin (B10506) Receptors: The interaction with various serotonin (5-HT) receptor subtypes, particularly 5-HT2A, is a hallmark of many atypical antipsychotics. nih.govnih.gov Investigating piquindone's binding profile at 5-HT receptors could provide a more complete picture of its mechanism of action.
Other Dopamine Receptor Subtypes: Beyond D2 and D3, the roles of D1, D4, and D5 receptors in psychosis are being increasingly appreciated. researchgate.net A comprehensive screening of piquindone against all dopamine receptor subtypes is warranted.
Adrenergic and Histaminergic Receptors: Binding to α-adrenergic and histamine (B1213489) H1 receptors is common among antipsychotics and can contribute to both therapeutic effects and side effects. nih.gov
Muscarinic Receptors: Anticholinergic activity at muscarinic receptors is another important consideration for antipsychotic drugs. nih.gov
Uncovering a broader receptor interaction profile for piquindone could explain its atypical properties and open new avenues for drug design.
Development and Application of Novel Methodological Advancements for Comprehensive Preclinical Evaluation
The evaluation of potential antipsychotics has evolved significantly since the initial development of piquindone. Modern preclinical research employs a sophisticated array of techniques to characterize the pharmacological and behavioral effects of new compounds.
Methodological advancements relevant to future piquindone research include:
In Vitro Receptor Binding and Functional Assays: High-throughput screening and advanced functional assays can provide a detailed "fingerprint" of a drug's activity at a wide range of receptors and signaling pathways. nih.gov This goes beyond simple binding affinity to assess functional consequences like agonism, antagonism, or inverse agonism.
In Vivo Microdialysis and Electrophysiology: These techniques allow for the real-time measurement of neurotransmitter release and neuronal firing in specific brain regions of awake, behaving animals. This can provide a dynamic picture of how piquindone modulates neural circuits.
Advanced Behavioral Models: Preclinical models of psychosis are becoming more sophisticated, moving beyond simple measures of locomotor activity to assess more complex cognitive and social deficits relevant to schizophrenia.
Neuroimaging Techniques: Positron Emission Tomography (PET) and other imaging modalities can be used in preclinical models to visualize receptor occupancy and changes in brain metabolism in response to drug administration.
Applying these modern methodologies to piquindone could yield a more comprehensive understanding of its neuropharmacological effects.
Emerging Areas of this compound Research and Analog Design for Enhanced Pharmacological Specificity
The unique structure and pharmacological profile of piquindone make it a valuable template for the design of new antipsychotic agents with improved efficacy and tolerability. researchgate.net Structure-activity relationship (SAR) studies, which systematically modify the chemical structure of a compound to understand how these changes affect its biological activity, are crucial in this endeavor. nih.govslideshare.net
Key areas for future research in piquindone analog design include:
Modifying Substituents: Altering the substituents on the pyrroloisoquinoline core of piquindone could modulate its affinity and selectivity for different receptor subtypes. researchgate.netmdpi.com
Conformational Restriction: The rigid, tricyclic structure of piquindone contributes to its receptor binding properties. wikipedia.org Designing analogs with different degrees of conformational flexibility could lead to compounds with novel pharmacological profiles.
Targeting D3 Receptors: Given the growing interest in the D3 receptor as a therapeutic target for psychosis, designing piquindone analogs with enhanced D3 selectivity is a promising strategy. nih.govfrontiersin.org
Developing "Biased" Ligands: The concept of functional selectivity or "biased agonism" suggests that a ligand can stabilize specific receptor conformations, leading to the activation of some signaling pathways over others. Designing piquindone analogs that are biased towards signaling pathways associated with therapeutic effects and away from those linked to side effects is a cutting-edge approach.
Q & A
Q. How can researchers ensure compliance with ethical standards in clinical trials involving this compound?
- Methodological Answer : Submit protocols to an institutional review board (IRB) for approval. Document informed consent processes, emphasizing risks (e.g., extrapyramidal symptoms) and benefits. Use randomization and blinding to minimize bias. Report adverse events per CONSORT guidelines and archive raw data for audit trails .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
